molecular formula C16H11BrO4S B2495940 3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one CAS No. 904432-54-8

3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one

Cat. No. B2495940
CAS RN: 904432-54-8
M. Wt: 379.22
InChI Key: KVGRQMSSSIBPRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves environmentally friendly cyclization reactions in water, leading to the rapid assembly of complex nitrogen-containing heterocycles. Such processes are crucial for developing stereo-selective tandem allylamine isomerization/Diels-Alder cyclo-addition sequences (Alaşalvar et al., 2016). Additionally, the use of bromoethylsulfonium salt as an annulation agent for synthesizing 1,4-heterocyclic compounds like morpholines and benzoxazepines highlights the versatility of bromine-containing reagents in organic synthesis (Yar et al., 2009).

Molecular Structure Analysis

The molecular and crystal structure of related compounds is determined using X-ray diffraction, IR, and NMR spectroscopy techniques. These studies provide insights into the optimized geometry, vibrational frequencies, and chemical shifts, reflecting the compound's stability and electronic properties. Nonlinear optic properties, molecular electrostatic potential maps, and HOMO-LUMO orbitals are examined to understand the electronic characteristics (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Sulfonamide-derived compounds exhibit reactions with various electrophiles, leading to highly functionalized sulfones. These reactions demonstrate the compound's reactivity and potential for further chemical modifications (Auvray et al., 1985). Moreover, the interaction of sulfonamide compounds with transition metals has been explored, showing the formation of metal complexes with significant antibacterial and antifungal activities, indicating the chemical versatility and potential applications of such compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties, including crystal structure, vibrational frequencies, and NMR shifts, are essential for understanding the compound's stability and reactivity. Theoretical and experimental analyses align closely, confirming the accuracy of computational methods in predicting physical properties. The analysis of nonlinear optical properties and molecular electrostatic potential contributes to a deeper understanding of the compound's electronic behavior (Alaşalvar et al., 2016).

Chemical Properties Analysis

The chemical reactivity of "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" and similar compounds is demonstrated through their ability to undergo various reactions, forming complex heterocycles and metal complexes. These reactions are pivotal for exploring the compound's potential applications in organic synthesis and medicinal chemistry. The formation of sulfones and their reactions with nucleophiles highlight the compound's versatility and reactivity (Auvray et al., 1985); (Chohan & Shad, 2011).

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The study by Munteanu and Apetrei (2021) reviews analytical methods used to determine antioxidant activity, emphasizing tests based on the transfer of hydrogen atoms and electrons, which are crucial for analyzing the antioxidant capacity of complex samples. This methodology could be relevant for assessing the antioxidant properties of "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" if applicable (Munteanu & Apetrei, 2021).

Sulfonamide Inhibitors and Their Applications

Gulcin and Taslimi (2018) provide a comprehensive review of sulfonamide inhibitors, highlighting their significance as synthetic bacteriostatic antibiotics and their applications in treating bacterial infections, as well as their use in other medical conditions such as cancer and glaucoma. This review could offer insights into the potential biomedical applications of sulfonamide-related compounds (Gulcin & Taslimi, 2018).

Practical Synthesis of Bromobiphenyl Compounds

Qiu et al. (2009) discuss the synthesis of 2-Fluoro-4-bromobiphenyl, highlighting methodologies that might be relevant for the synthesis or study of "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" due to the involvement of brominated compounds in the synthesis process (Qiu et al., 2009).

Microbial Degradation of Chemicals

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, which could be indirectly related to understanding the environmental fate and degradation processes of complex chemical compounds like "3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one" (Liu & Avendaño, 2013).

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGRQMSSSIBPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)sulfonyl-6-methylchromen-2-one

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